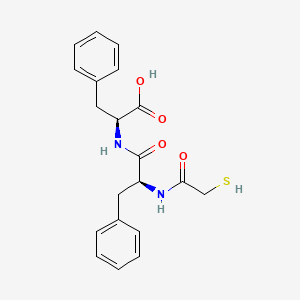

2-Mercaptoacetyl-phenylalanylphenylalanine

Descripción general

Descripción

Métodos De Preparación

La síntesis de phelorphan implica varios pasos, que generalmente comienzan con la protección de los grupos amino, seguida del acoplamiento de los aminoácidos. Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS). El paso final de desprotección produce el péptido activo . Los métodos de producción industrial pueden implicar la síntesis de péptidos en fase sólida (SPPS) debido a su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

Phelorphan se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Aplicaciones Científicas De Investigación

Phelorphan tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y degradación de péptidos.

Biología: Se ha investigado su papel en la modulación de los niveles de encefalina, que son péptidos opioides endógenos.

Medicina: Se ha explorado su potencial aplicación terapéutica en el manejo del dolor y la neuroprotección.

Industria: Se utiliza en el desarrollo de inhibidores enzimáticos y como compuesto de referencia en estudios analíticos.

Mecanismo De Acción

Phelorphan ejerce sus efectos inhibiendo las enzimas que degradan la encefalina, aumentando así los niveles de encefalinas en el cuerpo. Estas enzimas incluyen la aminopeptidasa N y la endopeptidasa neutra. La inhibición de estas enzimas conduce a una acción prolongada de las encefalinas, que puede modular la percepción del dolor y otros procesos fisiológicos .

Comparación Con Compuestos Similares

Phelorphan se puede comparar con otros inhibidores de la encefalinasa como el tiorfan y el kelatorfan. Si bien todos estos compuestos inhiben las enzimas que degradan la encefalina, phelorphan es único debido a su estructura peptídica específica y su capacidad para inhibir múltiples enzimas simultáneamente . Esta inhibición de múltiples objetivos puede resultar en efectos fisiológicos más pronunciados en comparación con los inhibidores de un solo objetivo.

Compuestos similares

- Tiorfan

- Kelatorfan

- Bestatin

La estructura única de Phelorphan y la inhibición de múltiples objetivos lo convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Actividad Biológica

2-Mercaptoacetyl-phenylalanylphenylalanine (often abbreviated as 2-MAP) is a synthetic peptide that has garnered attention in the field of biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

2-MAP is a dipeptide derivative characterized by the presence of a mercaptoacetyl group attached to two phenylalanine residues. Its molecular formula is , and it possesses unique biochemical properties that contribute to its biological activity.

The primary mechanism of action for 2-MAP involves the inhibition of specific proteolytic enzymes, particularly elastase produced by Pseudomonas aeruginosa. This inhibition is crucial in preventing tissue damage during infections caused by this pathogen. The compound's structure allows it to bind effectively to the active site of elastase, thereby blocking its enzymatic activity.

Inhibition of Pseudomonas Aeruginosa Elastase

Research has demonstrated that 2-MAP acts as a potent inhibitor of elastase, which is significant in the context of bacterial infections. A study indicated that when combined with gentamicin, 2-MAP significantly reduced corneal melting in rabbit models infected with Pseudomonas aeruginosa compared to those treated with antibiotics alone. The protective effect was evident within 28 hours post-infection, showcasing its potential as an adjunct therapy in treating bacterial keratitis .

Cellular Effects

The compound's interaction with cellular components primarily involves:

- Blocking Elastase Activity : By inhibiting elastase, 2-MAP helps maintain tissue integrity during infections.

- Modulating Inflammatory Responses : The inhibition of elastase may also lead to reduced inflammation and tissue damage, further supporting healing processes.

Case Study 1: Efficacy in Rabbit Keratitis Models

In a controlled experiment, rabbits infected with Pseudomonas aeruginosa were treated with both gentamicin and 2-MAP. The results indicated that those receiving the combination therapy exhibited significantly less corneal melting compared to the control group treated with gentamicin alone. This study highlights the potential for 2-MAP to enhance antibiotic efficacy and reduce tissue damage during bacterial infections .

Case Study 2: Comparative Analysis of Peptides

A comparative study evaluated various peptides, including 2-MAP, for their inhibitory effects on elastase. The findings revealed that 2-MAP demonstrated superior potency compared to other tested inhibitors. This reinforces its potential application in therapeutic settings where elastase plays a detrimental role .

Data Table: Biological Activity Comparison

| Compound | Target Enzyme | Inhibition Potency (IC50) | Clinical Application |

|---|---|---|---|

| 2-Mercaptoacetyl-Phe-Phe | Pseudomonas elastase | Low nM | Adjunct therapy in keratitis |

| Other Peptide Inhibitors | Various | Varies | General protease inhibition |

Pharmacokinetics

The pharmacokinetic profile of 2-MAP suggests rapid absorption and distribution following administration. Its half-life allows for frequent dosing without significant accumulation or toxicity, making it suitable for clinical applications.

Propiedades

Número CAS |

110871-16-4 |

|---|---|

Fórmula molecular |

C20H22N2O4S |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H22N2O4S/c23-18(13-27)21-16(11-14-7-3-1-4-8-14)19(24)22-17(20(25)26)12-15-9-5-2-6-10-15/h1-10,16-17,27H,11-13H2,(H,21,23)(H,22,24)(H,25,26)/t16-,17-/m0/s1 |

Clave InChI |

DPRJEBOTAKMRQV-IRXDYDNUSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CS |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CS |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XFF |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-mercaptoacetyl-L-phenylalanyl-L-phenylalanine 2-mercaptoacetyl-phenylalanylphenylalanine phelorphan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.